molecular formula C11H22N2O B7933584 N-(4-Isopropylamino-cyclohexyl)-acetamide

N-(4-Isopropylamino-cyclohexyl)-acetamide

Cat. No.: B7933584
M. Wt: 198.31 g/mol
InChI Key: GEBUHDWOCFEILX-UHFFFAOYSA-N
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Description

N-(4-Isopropylamino-cyclohexyl)-acetamide: is a chemical compound known for its versatile applications in various fields, including organic synthesis and drug development. This compound features a cyclohexyl ring substituted with an isopropylamino group and an acetamide moiety, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Isopropylamino-cyclohexyl)-acetamide typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with isopropylamine to form 4-isopropylamino-cyclohexanone.

    Acetylation: The intermediate 4-isopropylamino-cyclohexanone is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperature, pressure, and the use of efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Isopropylamino-cyclohexyl)-acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Isopropylamino-cyclohexyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of N-(4-Isopropylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-Methylamino-cyclohexyl)-acetamide
  • N-(4-Ethylamino-cyclohexyl)-acetamide
  • N-(4-Propylamino-cyclohexyl)-acetamide

Comparison: N-(4-Isopropylamino-cyclohexyl)-acetamide is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[4-(propan-2-ylamino)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-8(2)12-10-4-6-11(7-5-10)13-9(3)14/h8,10-12H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBUHDWOCFEILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCC(CC1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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